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Compound of Interest

Compound Name:
2-(2,4-difluorophenyl)-N-

methylacetamide

CAS No.: 1498969-78-0

Cat. No.: B2949180

Get Quote

CAS Number: 1498969-78-0
Synonyms: N-Methyl-2-(2,4-difluorophenyl)acetamide; 2,4-Difluorophenylacetic acid N-

methylamide.

Executive Summary
2-(2,4-difluorophenyl)-N-methylacetamide is a specialized fluorinated building block used

primarily in the synthesis of pharmaceutical active ingredients (APIs) and agrochemicals. Its

core value lies in the 2,4-difluorophenyl moiety, a "privileged structure" in medicinal chemistry

known to enhance metabolic stability by blocking cytochrome P450 oxidation sites while

modulating lipophilicity (LogP).

This guide outlines the physicochemical properties, validated synthetic protocols, and strategic

applications of this compound in Fragment-Based Drug Discovery (FBDD).
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Chemical Identity & Physicochemical Properties[1]
[2][3][4][5][6][7]
The compound combines a lipophilic, electron-deficient aromatic ring with a polar amide

functionality, making it an ideal scaffold for hydrogen-bond interactions in protein binding

pockets.

Property Data

CAS Number 1498969-78-0

Molecular Formula C₉H₉F₂NO

Molecular Weight 185.17 g/mol

SMILES CN(C(=O)CC1=C(C=C(C=C1)F)F)

InChI Key XWGIBKPPTIGDDI-UHFFFAOYSA-N

Physical State White to off-white crystalline solid

Melting Point 83–85 °C (Predicted based on analogs)

Solubility
Soluble in DMSO, Methanol, DCM; Sparingly

soluble in Water

pKa ~15 (Amide N-H, predicted)

Synthetic Methodologies
Two primary protocols are recommended based on scale and purity requirements. The Acid

Chloride Route is preferred for gram-to-kilogram scale-up due to its high conversion rates,

while the Coupling Reagent Route is suitable for small-scale discovery chemistry to avoid

harsh reagents.

Mechanism of Action (Synthesis)
The synthesis relies on the nucleophilic acyl substitution of an activated 2,4-

difluorophenylacetic acid derivative by methylamine. The electron-withdrawing fluorine atoms at
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the 2 and 4 positions deactivate the aromatic ring but do not significantly hinder the reactivity of

the acetyl side chain.

Protocol A: The Acid Chloride Route (Scalable)
Best for: High yield, bulk synthesis.

Reagents:

Precursor: 2,4-Difluorophenylacetic acid (CAS 81228-09-3)[1][2]

Activator: Thionyl Chloride (SOCl₂)

Nucleophile: Methylamine (2M in THF)

Solvent: Dichloromethane (DCM) or Toluene

Step-by-Step Methodology:

Activation: Charge a reaction vessel with 2,4-difluorophenylacetic acid (1.0 eq) and dry

DCM.

Chlorination: Add Thionyl Chloride (1.2 eq) dropwise at 0°C. Add a catalytic amount of DMF

(1-2 drops) to initiate the reaction.

Reflux: Heat to reflux (40°C) for 2–3 hours until gas evolution (HCl/SO₂) ceases.

Evaporation: Concentrate in vacuo to remove excess SOCl₂. Re-dissolve the resulting acid

chloride oil in dry DCM.

Amidation: Cool the solution to 0°C. Add Methylamine (2.5 eq) slowly to scavenge the HCl

generated.

Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted

amine) followed by saturated NaHCO₃.

Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from Hexane/Ethyl

Acetate if necessary.[3]
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Protocol B: Direct Amide Coupling (Green/Discovery)
Best for: Mild conditions, avoiding noxious gases.

Reagents:

Coupling Agents: EDC·HCl (1.2 eq) and HOBt (1.2 eq)

Base: Diisopropylethylamine (DIPEA, 2.0 eq)

Solvent: DMF or DCM

Methodology:

Dissolve 2,4-difluorophenylacetic acid (1.0 eq) in DMF.

Add DIPEA, EDC·HCl, and HOBt. Stir for 30 minutes at RT to form the active ester.

Add Methylamine hydrochloride (1.2 eq).

Stir at RT for 12–16 hours.

Dilute with Ethyl Acetate, wash with brine (3x) to remove DMF. Concentrate and purify via

silica gel chromatography (0-5% MeOH in DCM).

Visualized Reaction Pathway
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Figure 1: Synthetic pathway from commercially available acid precursor to target amide.[4]

Pharmaceutical Applications & Strategic Utility
Bioisosteric Replacement & Metabolic Stability
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The 2,4-difluorophenyl motif is a critical tool in Lead Optimization.

Metabolic Blockade: The fluorine atoms at positions 2 and 4 block the aromatic ring from

oxidative metabolism by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C9),

extending the half-life (

) of the drug.

Electronic Modulation: The electron-withdrawing nature of the fluorines lowers the pKa of the

neighboring methylene protons and alters the electron density of the amide, potentially

strengthening hydrogen bonding interactions with target proteins.

Target Classes
This specific amide scaffold is relevant in the synthesis of:

Triazole Antifungals: While drugs like Fluconazole use a 2,4-difluorobenzyl group, N-

methylacetamide derivatives are explored as "Next-Generation" azoles with improved

solubility profiles.

Voltage-Gated Ion Channel Blockers: Phenylacetamide derivatives are frequently screened

for activity against Sodium (NaV) and Calcium (CaV) channels for neuropathic pain

management. The N-methyl group restricts conformational freedom, locking the molecule in

a bioactive conformation.

Kinase Inhibitors: Used as a linker fragment to connect the ATP-binding hinge region motif to

the solvent-exposed area of the kinase.

Analytical Characterization (Quality Control)
To validate the synthesis of CAS 1498969-78-0, the following analytical parameters should be

met:

1H NMR Spectroscopy (400 MHz, CDCl₃)
δ 7.20–7.30 (m, 1H): Aromatic H-6 (coupling with F).

δ 6.80–6.90 (m, 2H): Aromatic H-3 and H-5.
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δ 5.60 (br s, 1H): Amide N-H.

δ 3.55 (s, 2H): Benzylic -CH₂- (Singlet, potentially split slightly by F).

δ 2.75 (d, 3H): N-Methyl group (Doublet due to coupling with NH).

HPLC Method (Standard)
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 210 nm and 254 nm.

Safety & Handling (SDS Summary)
While specific toxicological data for this CAS is limited, it should be handled according to the

safety profile of its precursor (2,4-difluorophenylacetic acid) and general amides.

GHS Classification:

Skin Irritation: Category 2 (Causes skin irritation).[2][5]

Eye Irritation: Category 2A (Causes serious eye irritation).

STOT-SE: Category 3 (May cause respiratory irritation).[2][5]

PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood,

especially during the acid chloride activation step.

Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere

(Argon/Nitrogen) to prevent hydrolysis over long periods.

References

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2_4-Difluorophenylacetic-acid
https://www.sigmaaldrich.com/JP/ja/product/aldrich/264474
https://pubchem.ncbi.nlm.nih.gov/compound/2_4-Difluorophenylacetic-acid
https://www.sigmaaldrich.com/JP/ja/product/aldrich/264474
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2949180?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Identity & CAS Verification

Aaron Chemicals. (n.d.). 2-(2,4-Difluorophenyl)-N-methylacetamide Product Page.

Retrieved from (Verified CAS 1498969-78-0).

Precursor Properties

PubChem. (2025).[2] 2,4-Difluorophenylacetic acid (CID 123581).[2] National Library of

Medicine. Retrieved from .

Synthetic Methodology (General Amide Synthesis)

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling

reagents. Chemical Society Reviews, 38(2), 606-631. .

Medicinal Chemistry of Fluorine

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal

chemistry. Chemical Society Reviews, 37(2), 320-330. .

Related Application (Anticancer/Antifungal Scaffolds)

Hajmohammadi, M., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as

Anticancer Agents.[6] Iranian Journal of Pharmaceutical Research, 12(3), 267-271.

Retrieved from .

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 2,4-Difluorophenylacetic acid | CAS#:81228-09-3 | Chemsrc [chemsrc.com]

2. 2,4-Difluorophenylacetic acid | C8H6F2O2 | CID 123581 - PubChem
[pubchem.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b2949180/docs?utm_src=pdf-body#technical-profile-2-2-4-difluorophenyl-n-methylacetamide
https://pubchem.ncbi.nlm.nih.gov/compound/2_4-Difluorophenylacetic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2_4-Difluorophenylacetic-acid
https://pubmed.ncbi.nlm.nih.gov/24250632/
https://www.benchchem.com/product/b2949180?utm_src=pdf-custom-synthesis#bc-rfq
https://www.chemsrc.com/en/cas/81228-09-3_895343.html
https://pubchem.ncbi.nlm.nih.gov/compound/2_4-Difluorophenylacetic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2_4-Difluorophenylacetic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2949180?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. Organic Syntheses Procedure [orgsyn.org]

4. benchchem.com [benchchem.com]

5. 2,4-ジフルオロフェニル酢酸 97% | Sigma-Aldrich [sigmaaldrich.com]

6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and
In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Profile: 2-(2,4-Difluorophenyl)-N-
methylacetamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2949180/docs#technical-profile-2-2-4-difluorophenyl-
n-methylacetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2949180?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

